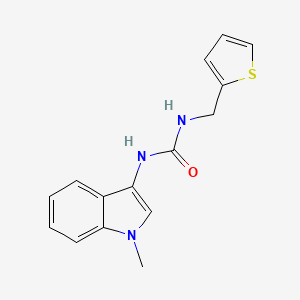
1-(1-methyl-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Methyl-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea is an organic compound that belongs to the class of ureas It features a unique structure combining an indole moiety with a thiophene ring, connected through a urea linkage
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-methyl-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea typically involves the reaction of 1-methyl-1H-indole-3-carboxylic acid with thiophen-2-ylmethylamine in the presence of a coupling reagent such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an aprotic solvent like dichloromethane or dimethylformamide (DMF) under inert atmosphere conditions to prevent moisture interference.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent reaction conditions and scalability.
化学反応の分析
Types of Reactions: 1-(1-Methyl-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea undergoes various chemical reactions, including:
Oxidation: The indole and thiophene rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Reduction: The urea linkage can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the indole and thiophene rings using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions:
Oxidation: m-CPBA, KMnO4, and hydrogen peroxide (H2O2) in solvents like acetonitrile or water.
Reduction: LiAlH4 in ether or tetrahydrofuran (THF).
Substitution: Br2 in acetic acid or HNO3 in sulfuric acid.
Major Products Formed:
Oxidation: Formation of oxindole and thiophene oxide derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用機序
The mechanism of action of 1-(1-methyl-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and thiophene rings can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
1-(1-Methyl-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea can be compared with other similar compounds, such as:
1-(1-Methyl-1H-indol-3-yl)-3-phenylurea: Lacks the thiophene ring, which may affect its electronic properties and biological activity.
1-(1H-Indol-3-yl)-3-(thiophen-2-ylmethyl)urea: Lacks the methyl group on the indole ring, which may influence its steric and electronic properties.
1-(1-Methyl-1H-indol-3-yl)-3-(furan-2-ylmethyl)urea: Contains a furan ring instead of a thiophene ring, which may alter its reactivity and interaction with biological targets.
The unique combination of the indole and thiophene rings in this compound imparts distinct electronic and steric properties, making it a valuable compound for various applications.
特性
IUPAC Name |
1-(1-methylindol-3-yl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-18-10-13(12-6-2-3-7-14(12)18)17-15(19)16-9-11-5-4-8-20-11/h2-8,10H,9H2,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEQNYFPRXDYTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














